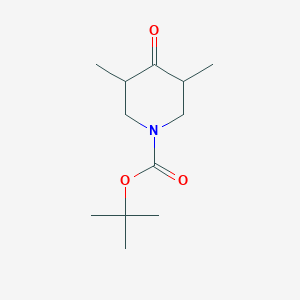

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475085-34-8 | |

| Record name | tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust predictive profile by leveraging comparative analysis of closely related and well-characterized analogues. This approach, rooted in fundamental chemical principles, offers researchers and drug development professionals a reliable framework for the utilization of this molecule.

The N-Boc-4-Piperidone Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-piperidone ring system, particularly when protected with a tert-butyloxycarbonyl (Boc) group, represents a "privileged structure" in medicinal chemistry. This scaffold is prevalent in a multitude of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its utility as a versatile synthetic intermediate. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling straightforward manipulation of the piperidine nitrogen.

Alkylation of the 4-piperidone core, as in the case of this compound, introduces stereocenters that are crucial for modulating the pharmacological activity and selectivity of drug candidates. The methyl groups can serve to orient substituents, influence binding to biological targets, and alter metabolic stability.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in the literature. However, a detailed understanding of its physical properties can be extrapolated from a comparative analysis of its unsubstituted, monomethylated, and gem-dimethylated analogues. The following table summarizes the known properties of these closely related compounds, providing a basis for predicting the characteristics of the target molecule.

| Property | tert-Butyl 4-oxopiperidine-1-carboxylate[1][2][3][4] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[5] | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate[6] | This compound (Predicted) |

| CAS Number | 79099-07-3[1][2][3] | 181269-69-2[5] | 324769-06-4[6] | 1221821-84-6 (cis-isomer) |

| Molecular Formula | C₁₀H₁₇NO₃[1][2][3] | C₁₁H₁₉NO₃[5] | C₁₂H₂₁NO₃[6] | C₁₂H₂₁NO₃ |

| Molecular Weight | 199.25 g/mol [1][2][3] | 213.27 g/mol [5] | 227.30 g/mol [6] | 227.30 g/mol |

| Melting Point | 71-72 °C[2] | Not Reported | Not Reported | Expected to be a low-melting solid or an oil |

| Boiling Point | Not Reported | Not Reported | Not Reported | Higher than analogues due to increased molecular weight |

| Solubility | Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[4] | Not Reported | Not Reported | Similar solubility profile to analogues, with good solubility in organic solvents like DMSO, ethyl acetate, and dichloromethane. |

Expert Insights on Predicted Properties:

-

Molecular Weight: The addition of two methyl groups to the 4-piperidone core increases the molecular weight to 227.30 g/mol , identical to the 3,3-dimethyl analogue.[6]

-

Melting Point: The introduction of two methyl groups at the 3 and 5 positions can exist as cis and trans isomers, which will have different packing efficiencies in the solid state. This may lead to a lower melting point compared to the unsubstituted analogue, and it is plausible that the compound exists as an oil or a low-melting solid at room temperature.

-

Boiling Point: The boiling point is expected to be higher than the lower molecular weight analogues due to increased van der Waals forces.

-

Solubility: The presence of the non-polar tert-butyl and methyl groups suggests good solubility in common organic solvents. The polarity of the ketone and carbamate functionalities will likely confer some solubility in polar aprotic solvents as well.

Synthesis and Reaction Pathways

A robust synthetic strategy for this compound can be devised based on established methodologies for related 4-piperidones. A plausible and efficient route would involve the Dieckmann condensation of a suitably substituted acyclic precursor, followed by decarboxylation and N-protection.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

-

Step 1: Aza-Michael Addition: Ethyl 3-aminopropanoate is reacted with ethyl 2-methylacrylate under basic conditions to yield the corresponding acyclic diester. The choice of a non-nucleophilic base is critical to avoid side reactions.

-

Step 2: N-Boc Protection: The secondary amine of the diester intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or N,N-diisopropylethylamine. This step is crucial for preventing undesired cyclization pathways in the subsequent step.

-

Step 3: Dieckmann Condensation: The Boc-protected diester is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or potassium tert-butoxide to form the cyclic β-ketoester. Anhydrous conditions are paramount to ensure high yields.

-

Step 4: Decarboxylation: The resulting β-ketoester is hydrolyzed and subsequently decarboxylated under acidic or thermal conditions to afford the target this compound.

Spectroscopic Characterization: A Predictive Outlook

¹H NMR Spectroscopy:

-

tert-Butyl Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Methyl Groups (C3 and C5): Two doublets, each integrating to 3 protons, are anticipated. The chemical shift will be influenced by their axial or equatorial orientation in the piperidine ring chair conformation.

-

Piperidine Ring Protons: A complex series of multiplets is expected for the protons on the piperidine ring, with their chemical shifts and coupling constants being highly dependent on the stereochemistry of the methyl groups.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A resonance in the downfield region, typically around δ 205-210 ppm, is expected for the ketone.

-

Carbamate Carbonyl: A peak around δ 155 ppm is characteristic of the Boc group's carbonyl carbon.

-

tert-Butyl Carbons: Resonances for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.

-

Piperidine Ring Carbons: The chemical shifts of the ring carbons will be influenced by the positions of the methyl substituents.

Infrared (IR) Spectroscopy:

-

Ketone C=O Stretch: A strong absorption band is predicted in the range of 1715-1730 cm⁻¹.

-

Carbamate C=O Stretch: Another strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Safety and Handling

Based on the safety data available for the analogues, this compound should be handled with appropriate precautions. The analogues are classified with the following GHS hazard statements:

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While direct experimental data is sparse, this guide provides a robust, scientifically grounded framework for its physical properties, synthesis, and characterization based on a comparative analysis of its close analogues. This predictive approach enables researchers to confidently incorporate this molecule into their synthetic strategies.

References

-

PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

-

Molbase. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. [Link]

- Google Patents.

-

ResearchGate. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. [Link]

Sources

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-oxopiperidine-1-carboxylate: A Foundational Scaffold for Advanced Synthesis

Editorial Note: This technical guide addresses the core chemical structure of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. A thorough review of scientific literature and chemical databases reveals no specific, published data for the 3,5-dimethyl substituted analogue. Therefore, to maintain the highest standard of scientific integrity and provide actionable, verifiable information, this guide focuses on the parent compound, tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone ). The principles, protocols, and applications detailed herein for this foundational molecule are indispensable for any researcher aiming to synthesize or understand its more complex, substituted derivatives.

Introduction: The Strategic Importance of the N-Boc-4-Piperidone Scaffold

In modern medicinal chemistry and drug development, the piperidine ring is a ubiquitous and highly valued structural motif, present in a vast number of therapeutic agents.[1] Its utility stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, while serving as a versatile scaffold for introducing diverse functional groups in a defined three-dimensional space.

Among the various functionalized piperidines, tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) stands out as a cornerstone intermediate.[2][3] The molecule is ingeniously designed for synthetic utility:

-

The Piperidone Core: The ketone at the C-4 position is a highly reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the straightforward introduction of diverse side chains.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is critical. It deactivates the otherwise reactive secondary amine, preventing self-condensation or other side reactions. Crucially, it enhances solubility in common organic solvents and can be removed under mild acidic conditions that typically do not affect other functional groups, enabling orthogonal protection strategies in multi-step synthesis.[4]

This guide provides an in-depth examination of the chemical structure, synthesis, and critical applications of N-Boc-4-piperidone, offering researchers a practical and authoritative resource.

Chemical Structure and Physicochemical Properties

The unambiguous identification and characterization of a synthetic intermediate are paramount for reproducible and reliable research. The fundamental properties of N-Boc-4-piperidone are well-established.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [5] |

| Common Names | N-Boc-4-piperidone, 1-Boc-4-piperidone | [5][6] |

| CAS Number | 79099-07-3 | [2][5][6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |

| Molecular Weight | 199.25 g/mol | [5] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 71-72 °C | [5] |

| Solubility | Soluble in DMSO and Ethanol. Sparingly soluble in PBS (pH 7.2). | [6] |

| Storage | Store at -20°C for long-term stability. | [6] |

Structural Diagram

Caption: Fig 1. Chemical Structure of N-Boc-4-piperidone

Synthesis Protocol and Mechanistic Rationale

The preparation of N-Boc-4-piperidone is a standard procedure in synthetic organic chemistry, valued for its high yield and reliability. The most common approach involves the N-protection of a pre-existing piperidone core.

Experimental Protocol: N-Boc Protection of 4-Piperidone

This protocol describes a typical lab-scale synthesis starting from 4-piperidone monohydrate hydrochloride.

Step 1: Reaction Setup

-

To a round-bottom flask charged with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq).

-

Add an appropriate solvent such as dichloromethane (DCM) or a mixture of 1,2-dimethoxyethane and water.

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Base Addition

-

Add triethylamine (TEA) (2.2 eq) dropwise to the suspension.

-

Causality: 4-Piperidone is supplied as its hydrochloride salt for stability and ease of handling. The TEA acts as a base to neutralize the HCl, liberating the free secondary amine of the piperidone, which is the nucleophile required for the subsequent reaction.

-

Step 3: Boc-Anhydride Addition

-

In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The liberated nitrogen atom of the piperidone performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, displacing tert-butoxycarbonyl and generating CO₂ and tert-butanol as byproducts, leading to the stable N-Boc protected product.

-

Step 4: Workup and Purification

-

Upon completion, quench the reaction with water.

-

Separate the organic layer. Extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-Butyl 4-oxopiperidine-1-carboxylate as a white solid.

Synthesis Workflow Diagram

Caption: Fig 2. Synthesis workflow for N-Boc-4-piperidone.

Applications in Research and Drug Development

The synthetic versatility of N-Boc-4-piperidone makes it a high-value intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.

Precursor to Fentanyl and Analogues

A prominent and highly regulated application of N-Boc-4-piperidone is its use as a key precursor in the synthesis of the potent synthetic opioid, fentanyl, and its numerous analogues.[6] The synthesis typically involves the reductive amination of the C-4 ketone with aniline to form N-phenyl-N-(piperidin-4-yl)amine (4-ANPP), a critical intermediate. This application underscores the compound's significance in both legitimate pharmaceutical manufacturing and forensic chemistry.

General Scaffold for Bioactive Molecules

The 4-piperidone core is a privileged scaffold found in a wide range of biologically active compounds.[8] N-Boc-4-piperidone provides a protected and easily functionalizable starting point for generating libraries of compounds for drug discovery screening. Key transformations include:

-

Reductive Amination: As mentioned, reaction with various primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) installs diverse substituents at the 4-position.

-

Wittig Reaction: Conversion of the ketone to an alkene allows for further elaboration of the carbon skeleton.

-

Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl creates tertiary alcohols, introducing new stereocenters and points of diversity.

-

α-Functionalization: The protons alpha to the ketone can be removed by a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the C-3 and C-5 positions. The synthesis of the target molecule of this guide, this compound, would necessitate such a strategy, likely involving a multi-step sequence starting from N-Boc-4-piperidone or a pre-methylated pyridine precursor.

Logical Role in Synthesis

Caption: Fig 3. Role of N-Boc-4-piperidone as a versatile precursor.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Classification: This chemical is considered hazardous. It can cause skin and serious eye irritation.

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.

-

Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage and to ensure stability, a temperature of -20°C is recommended.[6]

Conclusion

While the specific target molecule, this compound, is not described in the current scientific literature, a deep understanding of its parent scaffold, N-Boc-4-piperidone , is the critical first step toward its eventual synthesis. N-Boc-4-piperidone is a masterful example of a synthetic building block, offering a stable yet highly versatile platform for constructing complex, biologically active molecules. Its well-defined synthesis, protected nitrogen, and reactive ketone handle make it an invaluable tool for researchers in drug discovery, medicinal chemistry, and organic synthesis. Any effort to create substituted analogues will rely on the foundational chemical principles and reactions that define the utility of this essential intermediate.

References

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS, a division of the American Chemical Society. Retrieved January 1, 2026, from [Link]

-

Abdel-Magid, A. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31062. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved January 1, 2026, from [Link]

- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Boc-3-piperidone: Properties, Applications, and Why Sourcing Matters. Retrieved January 1, 2026, from [Link]

-

Laschi, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]

-

ResearchGate. (2014). piperidone analogs: synthesis and their diverse biological applications. Retrieved January 1, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Boc-5,5-dimethyl-3-piperidone|CAS 1000894-83-6 [benchchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. caymanchem.com [caymanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in drug design. The introduction of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom affords N-Boc-4-piperidone, a versatile intermediate for further chemical elaboration.[2][3]

Methyl substitutions at the 3 and 5 positions of the piperidone ring, as in tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, provide a means to fine-tune the molecule's steric and electronic properties. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its properties can be reliably extrapolated from its analogs. The table below summarizes the key properties of related N-Boc-4-piperidones.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3[4][5][6] | C₁₀H₁₇NO₃ | 199.25 |

| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | 181269-69-2[7] | C₁₁H₁₉NO₃ | 213.27[7] |

| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | 324769-06-4[8] | C₁₂H₂₁NO₃ | 227.30[8] |

| tert-Butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | 1235553-77-1 | C₁₄H₂₅NO₃ | 255.35 |

Synthesis Strategies

The synthesis of this compound can be approached through several established routes for constructing the 4-piperidone core, followed by methylation and N-protection. A common and efficient method involves the Dieckmann condensation.[9]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of substituted 4-piperidones.

Step 1: Synthesis of 4-Piperidone

-

To a solution of a primary amine (e.g., benzylamine) in a suitable solvent such as methanol, add two equivalents of an alkyl acrylate (e.g., methyl acrylate) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting intermediate in a non-polar solvent like toluene and add a strong base (e.g., sodium methoxide) to initiate the Dieckmann condensation.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and quench with a weak acid.

-

Perform an aqueous workup and purify the resulting β-keto ester.

-

Hydrolyze and decarboxylate the β-keto ester by heating with an acid (e.g., hydrochloric acid) to yield 4-piperidone hydrochloride.

Step 2: N-Boc Protection

-

Dissolve the 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous workup and purify by column chromatography to obtain tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Step 3: Alpha-Methylation

-

Dissolve N-Boc-4-piperidone in an aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

-

Add an excess of a methylating agent, such as methyl iodide.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield a mixture of mono- and di-methylated products, from which this compound can be isolated.

Spectroscopic Characterization (Predicted)

While an experimental spectrum for the title compound is not available, the expected NMR and IR data can be predicted based on its structure and data from analogs.

-

¹H NMR: Protons on the piperidine ring would appear in the range of 2.0-4.0 ppm. The methyl groups at the C3 and C5 positions would likely appear as doublets around 1.0-1.2 ppm. The tert-butyl group protons would be a singlet at approximately 1.5 ppm.

-

¹³C NMR: The carbonyl carbon (C4) would be expected in the downfield region, around 205-210 ppm. The carbons of the tert-butyl group and the methyl groups would appear in the aliphatic region (20-40 ppm). The carbons of the piperidine ring would be in the 40-60 ppm range. The carbonyl of the Boc group would be around 155 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl stretch would be expected around 1715 cm⁻¹. The urethane carbonyl of the Boc group would show a strong absorption band around 1680-1700 cm⁻¹.

Applications in Drug Discovery

Substituted N-Boc-4-piperidones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[10] The 4-oxo functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

Role as a Scaffold

The rigid, yet conformationally adaptable piperidone core allows for the precise positioning of pharmacophoric groups. The 3,5-dimethyl substitution can provide steric bulk, influencing the binding mode of the final compound to its biological target and potentially enhancing selectivity.

Caption: Key reactions and applications in medicinal chemistry.

Precursor to Fentanyl Analogs

It is important to note that 4-piperidone and its derivatives, including N-Boc-4-piperidone, are considered precursors in the illicit manufacture of fentanyl and its analogs.[11] As such, their handling and distribution are subject to strict regulatory control in many jurisdictions.[11]

Safety and Handling

Substituted N-Boc-4-piperidones are generally considered to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds.[4][6] Work should be conducted in a well-ventilated fume hood.[4][6]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] May also cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fumes. Wash hands and skin thoroughly after handling. Store in a well-ventilated place and keep the container tightly closed.[4]

Conclusion

This compound represents a valuable, albeit less common, building block for the synthesis of complex and potentially bioactive molecules. While its specific properties are not extensively documented, a thorough understanding of the chemistry of related N-Boc-4-piperidones provides a solid foundation for its synthesis and application. The strategic introduction of methyl groups at the 3 and 5 positions offers a powerful tool for medicinal chemists to optimize the properties of piperidine-based drug candidates. Researchers should, however, remain vigilant of the regulatory status of these compounds due to their potential for misuse.

References

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31061.

-

PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

-

Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Vitaku, E., et al. (2021).

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemos.de [chemos.de]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. fishersci.com [fishersci.com]

- 7. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 11. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

An In-depth Technical Guide to tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, a chiral heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of methyl groups in a cis-conformation on the piperidine ring offers a unique three-dimensional scaffold for the synthesis of complex molecular architectures. This document details the nomenclature, physicochemical properties, a proposed stereoselective synthesis pathway, characteristic analytical data, safety protocols, and known applications of this compound. The information herein is intended to empower researchers to effectively utilize this versatile intermediate in their research and development endeavors.

Nomenclature and Structural Elucidation

The precise chemical identity of a molecule is foundational to its scientific application. For the compound with the CAS Number 1221821-84-6, the following nomenclature and structural representations are established:

-

Systematic IUPAC Name: tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate[1]

-

Common Name: tert-butyl cis-3,5-dimethyl-4-oxopiperidine-1-carboxylate[2][3][4][5]

-

Synonyms: N-Boc-cis-3,5-dimethyl-4-piperidone

The structure is characterized by a piperidine-4-one ring N-protected with a tert-butoxycarbonyl (Boc) group. The key feature is the presence of two methyl groups at the C3 and C5 positions, oriented in a cis relationship to each other. The (3R,5S) designation specifies the absolute stereochemistry of these chiral centers.

Figure 1: 2D structure of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in synthesis and biological assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1221821-84-6 | [2][3][4][5] |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| SMILES | O=C(N1CC(C1)=O)OC(C)(C)C | [5] |

Spectroscopic Characterization:

While a peer-reviewed, published spectrum was not available at the time of this guide's compilation, typical spectroscopic data for this compound, as would be expected and as indicated by commercial suppliers, are as follows. These data are critical for confirming the identity and purity of the material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the two methyl groups (doublets), and the protons on the piperidine ring. The coupling constants and chemical shifts of the ring protons would confirm the cis-stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the piperidine ring and methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 228.3.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the ketone C=O stretch (around 1715 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1690 cm⁻¹).

Stereoselective Synthesis: A Proposed Pathway

The overall strategy involves the synthesis of a 3,5-dimethylpyridine precursor, followed by a stereoselective reduction and N-protection.

Figure 2: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed):

Step 1: Nitration of 3,5-Lutidine

-

Rationale: Introduction of a functional group at the 4-position is the first step. Nitration is a classic electrophilic aromatic substitution reaction suitable for this transformation.

-

Procedure: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3,5-lutidine. After the addition, allow the reaction to warm to room temperature and then heat to ensure complete reaction. Pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product, 3,5-dimethyl-4-nitropyridine N-oxide.

Step 2: Reduction of the Nitro Group and N-oxide

-

Rationale: The nitro group needs to be converted to an amine for the subsequent diazotization, and the N-oxide needs to be reduced. Catalytic hydrogenation is an efficient method for both transformations simultaneously.

-

Procedure: Dissolve the product from Step 1 in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker) until hydrogen uptake ceases. Filter off the catalyst and concentrate the solvent to yield 4-amino-3,5-dimethylpyridine.

Step 3: Diazotization and Hydrolysis to the Pyridone

-

Rationale: The amino group is converted into a hydroxyl group via a diazonium salt intermediate, which tautomerizes to the more stable pyridone form.

-

Procedure: Dissolve the 4-amino-3,5-dimethylpyridine in aqueous sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise. After the addition, warm the solution and heat to reflux to ensure complete conversion to 3,5-dimethyl-4-pyridone.

Step 4: Catalytic Hydrogenation of the Pyridine Ring

-

Rationale: This is the key step to form the piperidine ring. Hydrogenation over a platinum catalyst typically favors the formation of the cis isomer.

-

Procedure: Dissolve the 3,5-dimethyl-4-pyridone in glacial acetic acid. Add a catalytic amount of platinum(IV) oxide (PtO₂). Hydrogenate the mixture under pressure until the reaction is complete. This will yield a mixture of cis- and trans-3,5-dimethylpiperidin-4-one, with the cis isomer expected to be the major product.

Step 5: N-Boc Protection

-

Rationale: The secondary amine of the piperidine is protected with a Boc group to increase its stability and utility in further synthetic steps.

-

Procedure: Dissolve the mixture of piperidinones in a solvent such as dichloromethane. Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete. Purify by column chromatography to isolate the mixture of cis and trans N-Boc protected products.

Step 6: Chiral Separation

-

Rationale: Since the hydrogenation in Step 4 on an achiral substrate results in a racemic mixture of the cis product, a chiral separation is necessary to isolate the desired (3R,5S) enantiomer.

-

Procedure: The separation of the enantiomers can be achieved using supercritical fluid chromatography (SFC) on a chiral stationary phase. This technique is highly effective for preparative scale separation of stereoisomers.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of methyl groups at the 3 and 5 positions provides specific steric and electronic properties that can be exploited to fine-tune the interaction of a molecule with its biological target.

-

Scaffold for Novel Therapeutics: This compound serves as a valuable starting material for the synthesis of more complex molecules. The ketone at the 4-position can be readily functionalized through reactions such as reductive amination, Wittig reactions, or Grignard additions, allowing for the introduction of diverse substituents. The Boc-protecting group can be easily removed under acidic conditions to allow for further modification at the nitrogen atom.

-

Conformationally Constrained Analogues: The cis-dimethyl substitution pattern locks the piperidine ring into a more defined chair conformation. This conformational rigidity is often desirable in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and structurally defined molecule, it can be used in FBDD screening to identify initial low-affinity hits that can be elaborated into more potent drug candidates.

While specific drugs derived from this exact intermediate are not yet in the public domain, the general class of substituted 4-oxopiperidines are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and central nervous system agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate.

-

Hazard Identification: Based on data for structurally similar compounds, this substance may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and multiple points for functionalization make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its properties, a scientifically sound proposed synthesis, and its potential applications, thereby enabling researchers to leverage this important chemical entity in their pursuit of novel therapeutics.

References

-

eosmedchem_lena. (2025, February 28). Stock compounds-M250228 005. Livedoor Blog. Retrieved from [Link]

- LIDE PHARMACEUTICALS LTD. (n.d.). tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from a chemical supplier listing.

Sources

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1221821-84-6|cis-tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 1221821-84-6 | cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | Ambeed.com [ambeed.com]

A-Z of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Among the myriad of functionalized piperidines, tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate stands out as a uniquely valuable building block. Its strategic dimethyl substitution pattern, coupled with the versatile 4-oxo functionality and the stable N-Boc protecting group, provides medicinal chemists with a powerful tool for crafting complex molecules with precise three-dimensional architectures. This guide delves into the synthesis, conformational imperatives, and strategic applications of this key intermediate, offering a comprehensive overview for researchers and professionals in drug discovery and development.

Introduction: The Strategic Value of a Substituted Piperidone

The prevalence of the piperidine motif in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold to orient pharmacophoric groups in three-dimensional space.[3] The subject of this guide, this compound, often referred to as N-Boc-3,5-dimethyl-4-piperidone, is more than just another piperidine derivative. Its specific design elements offer distinct advantages:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions.[4] This allows for selective reactions at the 4-oxo position without interference from the otherwise reactive piperidine nitrogen, streamlining complex synthetic sequences.[4]

-

The 4-Oxo Functionality: The ketone at the 4-position is a versatile chemical handle. It serves as a key site for a multitude of chemical transformations, including reductive amination, nucleophilic additions, and aldol-type condensations, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.[4][5]

-

The 3,5-Dimethyl Substitution: This is arguably the most critical feature. The two methyl groups flanking the carbonyl group exert significant steric and electronic influence. They restrict the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation. This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[6]

This guide will explore how these features are leveraged in medicinal chemistry, from the initial synthesis of the building block to its application in creating novel therapeutic candidates.

Synthesis and Physicochemical Properties

The synthesis of N-Boc-3,5-dimethyl-4-piperidone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several routes have been reported, a common approach is outlined below.

General Synthetic Workflow

A representative synthesis often starts from simpler, commercially available precursors. The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of N-Boc-3,5-dimethyl-4-piperidone.

Physicochemical Data Summary

The key physicochemical properties of related piperidone intermediates are crucial for their handling and application in synthesis.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C12H21NO3 (for 3,3-dimethyl analog) | [7] |

| Molecular Weight | 227.30 g/mol (for 3,3-dimethyl analog) | [7] |

| Appearance | Typically a crystalline solid or oil | [8] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | [4] |

| Stability | Stable under standard conditions; Boc group is acid-labile | [4] |

Role in Medicinal Chemistry: A Conformational Lock

The primary role of the 3,5-dimethyl-4-oxopiperidone scaffold is to provide a conformationally constrained core for building drug candidates. The cis- and trans-isomers of the 3,5-dimethyl substitution pattern force the piperidine ring into distinct chair conformations, which in turn dictates the spatial orientation of substituents introduced at the 4-position.

Structure-Activity Relationships (SAR)

The analysis of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, linking the three-dimensional structure of a molecule to its biological activity.[9] The rigid 3,5-dimethylpiperidine scaffold allows chemists to systematically probe the SAR of a compound series. By modifying the substituent at the 4-position (R group) and observing the change in biological activity, researchers can deduce the optimal chemical features required for potent and selective interaction with a biological target.[6][9]

Caption: The role of the scaffold in Structure-Activity Relationship (SAR) studies.

Case Study: Opioid Receptor Modulators

A prominent example of this scaffold's application is in the development of opioid receptor antagonists. For instance, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety is a key component of JDTic, a highly potent and selective kappa opioid receptor antagonist.[10] The specific stereochemistry and conformational restriction imposed by the dimethyl groups are crucial for achieving high affinity and selectivity for the kappa receptor over mu and delta subtypes.[10] This highlights how the rigid framework allows for the precise positioning of the hydroxyphenyl pharmacophore within the receptor's binding pocket.

Key Synthetic Transformations and Protocols

The 4-oxo group is the primary site for derivatization. Reductive amination is one of the most powerful and widely used methods to install a diverse range of substituents at this position.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of an N-Boc-4-piperidone with a primary amine, a common step in the synthesis of many pharmaceutical agents.[11]

Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

Dichloromethane (DCM)

-

2M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[11] Cool the solution in an ice bath.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the cooled solution while stirring.[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[11]

-

Workup - Quenching: Dilute the mixture with an aqueous 2M NaOH solution and stir for 1 hour to quench the reaction.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[11]

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 solution and then with brine.[11]

-

Drying and Concentration: Dry the organic solution over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.[11]

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. The expected product will show the disappearance of the ketone signal and the appearance of signals corresponding to the newly introduced phenylamino group.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design. By incorporating conformational constraints directly into a versatile building block, medicinal chemists can accelerate the drug discovery process. The fixed orientation of substituents allows for more rational design and clearer interpretation of structure-activity relationships, reducing the ambiguity often associated with more flexible scaffolds. As the demand for more selective and potent therapeutics continues to grow, the use of such pre-organized, conformationally defined building blocks will undoubtedly become even more critical in the quest for novel medicines. Future work will likely focus on developing enantioselective syntheses of specific stereoisomers of this scaffold to enable even finer control over the final drug candidate's three-dimensional structure and pharmacological profile.

References

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

-

Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. Available at: [Link]

-

Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

-

Hua, G. X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available at: [Link]

-

Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Thomas, S., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. Available at: [Link]

-

TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

-

U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

-

Various Authors. (n.d.). Structure–activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Various Authors. (2019). Drug Design: Structure-Activity Relationship (SAR). Caucasus Journal of Health Sciences and Public Health. Available at: [Link]

-

Various Authors. (n.d.). Can N-Boc-3-Carboethoxy-4-Piperidone Be Used In Drug Synthesis? Bloomtechz. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. tuodaindus.com [tuodaindus.com]

- 7. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 9. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]

- 10. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

The Strategic Synthesis and Enduring Significance of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Among the myriad of piperidine derivatives, substituted 4-piperidones serve as exceptionally versatile intermediates in the synthesis of complex molecular architectures. This in-depth technical guide focuses on a key exemplar of this class: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. We will explore its historical context, detail a strategic synthetic approach, and discuss its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal building block.

Introduction: The Ubiquity and Importance of the 4-Piperidone Scaffold

The 4-piperidone nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its prevalence stems from its conformational flexibility and the synthetic tractability of its ketone functionality, which allows for a diverse range of chemical modifications. Historically, the synthesis of substituted 4-piperidones has been a subject of significant research, with classic methods like the Petrenko-Kritschenko piperidone synthesis and the Dieckmann condensation providing foundational routes to this heterocyclic system.[2] These methods have paved the way for the development of a multitude of derivatives with a wide spectrum of biological activities.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a crucial advantage in multi-step syntheses. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the nitrogen for subsequent functionalization. This strategic protection is paramount in the construction of complex molecules where precise control over reactivity is essential. Furthermore, the presence of methyl groups at the C3 and C5 positions introduces stereochemical complexity and modulates the conformational preferences of the piperidine ring, which can significantly influence the biological activity of the final compound.[3]

A Proposed Synthetic Route: From Simple Precursors to a Key Intermediate

While a definitive, singular "discovery" of this compound is not prominently documented in the literature, its synthesis can be strategically designed based on established and reliable organic chemistry principles. The following multi-step synthesis is a logical and efficient pathway to construct this valuable intermediate, starting from readily available materials.

Overall Synthetic Strategy

The proposed synthesis is a five-step sequence that strategically builds the target molecule, incorporating the key functional groups and stereocenters. The workflow is designed for efficiency and control at each stage.

Sources

Methodological & Application

Detailed experimental procedure for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

An Application Note for the Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Introduction: The Significance of Substituted Piperidones

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-protected 4-piperidones are crucial intermediates in the synthesis of complex molecules for drug discovery. The compound this compound is a valuable building block, featuring a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility in organic solvents while allowing for controlled deprotection. The dimethyl substitution pattern on the piperidine ring provides steric and conformational constraints that are essential for developing selective and potent bioactive molecules.

This document provides a comprehensive, two-step protocol for the synthesis of this key intermediate. The procedure begins with the formation of the core 3,5-dimethyl-4-piperidone ring via a Mannich-type reaction, a classic and efficient method for constructing 4-piperidones[1][2]. This is followed by the protection of the secondary amine with a Boc group to yield the final product. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed procedural steps and explaining the rationale behind the experimental choices.

Overall Synthetic Scheme

The synthesis is a two-stage process beginning with the formation of the piperidone ring, followed by N-protection.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3,5-Dimethyl-4-piperidone

This initial step constructs the core heterocyclic ring system. The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound[1]. Here, a variation is used where acetone, propionaldehyde, and ammonia condense to form the piperidone ring. Using glacial acetic acid as the solvent has been shown to facilitate the reaction and improve yields and product purity[1].

Experimental Protocol

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath to approximately 10-15 °C.

-

-

Reagent Addition:

-

In a separate beaker, prepare a solution of acetone (7.25 g, 0.125 mol) and propionaldehyde (29.0 g, 0.5 mol).

-

Add this solution to the dropping funnel.

-

Slowly add concentrated ammonium hydroxide (approx. 34 mL, 0.5 mol, 28% solution) to the stirred acetic acid in the reaction flask, ensuring the temperature does not exceed 25 °C. The formation of ammonium acetate in situ serves as the amine source.

-

Once the ammonia addition is complete, add the acetone-propionaldehyde mixture dropwise from the funnel over a period of 60-90 minutes. Maintain the internal temperature below 30 °C.

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the reaction by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. This step is highly exothermic; ensure efficient cooling.

-

Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product, 3,5-dimethyl-4-piperidone, can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil or low-melting solid.

-

Part 2: Synthesis of this compound

With the piperidone core synthesized, the final step is the protection of the secondary amine with a Boc group. This is a standard and highly efficient transformation using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is crucial for preventing unwanted side reactions in subsequent synthetic steps and is a staple in modern organic synthesis[3][4].

Experimental Protocol

-

Reaction Setup:

-

Dissolve the purified 3,5-dimethyl-4-piperidone (12.7 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (15.2 g, 21 mL, 0.15 mol) to the solution.

-

-

Reagent Addition:

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 0.11 mol) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Optionally, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction[3].

-

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white solid or viscous oil.

-

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity Used | Role | Step |

| Acetone | 58.08 | 0.125 | 7.25 g (9.2 mL) | Carbonyl Component | 1 |

| Propionaldehyde | 58.08 | 0.5 | 29.0 g (36 mL) | Aldehyde Component | 1 |

| Ammonium Hydroxide (28%) | 35.05 | ~0.5 | ~34 mL | Amine Source | 1 |

| Glacial Acetic Acid | 60.05 | - | 100 mL | Solvent/Catalyst | 1 |

| 3,5-Dimethyl-4-piperidone | 127.20 | 0.1 | 12.7 g | Starting Material | 2 |

| Di-tert-butyl dicarbonate | 218.25 | 0.11 | 24.0 g | Boc-Protecting Agent | 2 |

| Triethylamine | 101.19 | 0.15 | 15.2 g (21 mL) | Base | 2 |

| Dichloromethane | 84.93 | - | 200 mL | Solvent | 2 |

Conclusion

This application note details a robust and logical two-step synthesis for this compound. By employing a Mannich-type condensation followed by a standard N-Boc protection, this valuable synthetic intermediate can be prepared efficiently. The methodologies described are based on well-established chemical principles and provide a solid foundation for researchers requiring this and structurally similar piperidone derivatives for their work in pharmaceutical development and organic chemistry.

References

- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.

-

Suresh, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Abstract

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its sterically hindered piperidone core and the orthogonal nature of the tert-butoxycarbonyl (Boc) protecting group make it a versatile intermediate. This document provides a comprehensive guide to the synthesis of this compound, detailing the strategic selection of reagents, a robust step-by-step protocol, and methods for characterization and quality control. The primary synthetic route discussed involves the catalytic hydrogenation of 2,6-lutidine to form cis-3,5-dimethylpiperidine, followed by oxidation to the piperidone, and subsequent N-protection. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target compound is a multi-step process that requires careful selection of reagents and control of reaction conditions to ensure high yield and purity. The most common and scalable approach begins with the reduction of a commercially available pyridine derivative, followed by oxidation and protection.

1.1. Overall Synthetic Workflow

The selected strategy involves three primary transformations:

-

Heterocyclic Ring Reduction: Catalytic hydrogenation of 2,6-lutidine to yield cis-3,5-dimethylpiperidine. This step is crucial for establishing the stereochemistry of the methyl groups.

-

Oxidation: Conversion of the secondary amine, 3,5-dimethylpiperidine, to the corresponding 3,5-dimethyl-4-piperidone.

-

N-Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the piperidine nitrogen to yield the final product.

The overall workflow is depicted below.

Application Notes & Protocols: Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Abstract: This document provides a comprehensive guide for the synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is the intramolecular Dieckmann condensation. This guide offers a deep dive into the reaction mechanism, detailed experimental protocols, optimization of reaction conditions, and methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals, providing both the theoretical basis and practical steps for successful synthesis.

Introduction and Theoretical Background

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active compounds. The introduction of methyl groups at the C3 and C5 positions creates stereocenters that can significantly influence the molecule's conformation and its binding affinity to biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, amine protecting group, making the title compound a versatile intermediate for further functionalization.

The principal synthetic route to this and related cyclic β-keto esters is the Dieckmann condensation. This is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to form a five- or six-membered ring.[1][2] The reaction is a powerful tool for constructing carbocyclic and heterocyclic systems.[3]

The Dieckmann Condensation Mechanism

The reaction mechanism involves several key steps, initiated by a strong base.[4]

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the acyclic precursor, creating a nucleophilic enolate ion.[3]

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[1]

-

Ring Closure and Elimination: The intermediate collapses, eliminating an alkoxide group (e.g., ethoxide or methoxide) to form the cyclic β-keto ester.

-

Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position in a nearly irreversible acid-base reaction. This final deprotonation is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[4]

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.[2]

Figure 1: Conceptual workflow of the Dieckmann Condensation.

Proposed Synthetic Protocol

The synthesis begins with the preparation of the key acyclic diester precursor, followed by the base-mediated intramolecular cyclization.

Synthesis of the Acyclic Diester Precursor

A plausible precursor for the target molecule is Diethyl 2,4-dimethyl-3-(N-Boc-amino)pentanedioate . This precursor can be synthesized via a Michael addition of an appropriate amine to a substituted acrylate, followed by reaction with another electrophile, although multiple routes exist. For the purpose of this guide, we will assume the availability of this precursor to focus on the key cyclization step.

Dieckmann Cyclization Protocol

This protocol details the intramolecular cyclization of the diester precursor to yield the target piperidone. The choice of a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) is crucial for minimizing side reactions and is a common modern practice.[1]

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Diethyl 2,4-dimethyl-3-(N-Boc-amino)pentanedioate | ~345.43 | 5.00 g | 14.47 | Starting material |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.95 g | 17.37 | 1.2 equivalents; handle under inert atmosphere |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Dry, inhibitor-free solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | For acidic workup |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | 50 mL | - | For neutralization |

| Saturated Sodium Chloride (Brine) Solution | 58.44 | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |

| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | Extraction solvent |

| Hexanes | - | As needed | - | For chromatography |

Experimental Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add the acyclic diester precursor (5.00 g, 14.47 mmol) and anhydrous THF (100 mL). Stir the solution until the diester is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Carefully add potassium tert-butoxide (1.95 g, 17.37 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution may become heterogeneous.

-